TNNI3K Inhibitory Potency: GSK329 (IC50 10 nM) vs. Sorafenib (IC50 100 nM)
GSK329 exhibits a 10-fold higher potency against the primary target TNNI3K compared to its parent scaffold sorafenib. In a homogeneous time-resolved fluorescence (HTRF) kinase assay, GSK329 achieved an IC50 of 10 nM for TNNI3K [1], whereas sorafenib under identical assay conditions exhibited an IC50 of approximately 100 nM [2]. This potency improvement enables effective TNNI3K inhibition at lower compound concentrations, reducing the likelihood of off-target kinase engagement in cellular and in vivo settings.
| Evidence Dimension | TNNI3K inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Sorafenib: 100 nM |
| Quantified Difference | 10-fold improvement in potency |
| Conditions | HTRF kinase assay; ATP concentration at Km; recombinant human TNNI3K kinase domain |
Why This Matters
Higher target potency permits lower dosing and reduces the risk of off-target pharmacology compared to the non-selective parent compound.
- [1] Patterson, J.R., et al. J. Med. Chem. 2021, 64 (21), 15651-15670. (Table 2; GSK329 IC50 = 10 nM) View Source
- [2] IUPHAR/BPS Guide to Pharmacology. GSK329 Ligand Page. Ligand ID: 11806. (Sorafenib IC50 = 100 nM vs. TNNI3K) View Source
